molecular formula C6H8BNO2 B1302942 5-Methylpyridine-2-boronic acid CAS No. 372963-49-0

5-Methylpyridine-2-boronic acid

Cat. No. B1302942
CAS RN: 372963-49-0
M. Wt: 136.95 g/mol
InChI Key: VDRIXWWGBDNWCM-UHFFFAOYSA-N
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Description

5-Methylpyridine-2-boronic acid is used as an organic chemical synthesis intermediate . It is a part of the Alfa Aesar product portfolio .


Molecular Structure Analysis

The empirical formula of 5-Methylpyridine-2-boronic acid is C12H18BNO2 . The molecular weight is 219.09 .

Scientific Research Applications

Organic Chemical Synthesis Intermediate

5-Methylpyridine-2-boronic acid is used as an organic chemical synthesis intermediate . This means it can be used in the production of a wide range of organic compounds, serving as a crucial component in various chemical reactions.

Sensing Applications

Boronic acids, including 5-Methylpyridine-2-boronic acid, have been increasingly utilized in diverse areas of research due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . This leads to their utility in various sensing applications, which can be homogeneous assays or heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling . This can be particularly useful in research involving the tracking and study of biological molecules.

Protein Manipulation and Modification

Boronic acids have shown potential in the manipulation and modification of proteins . This can be particularly useful in bioengineering and therapeutic research.

Separation Technologies

Boronic acids have been used in separation technologies . This can involve the separation of different molecules based on their interactions with boronic acids.

Development of Therapeutics

The interaction of boronic acids with diols has also been explored in the development of therapeutics . This could potentially lead to new treatments for various diseases.

Mechanism of Action

Target of Action

5-Methylpyridine-2-boronic acid, also known as (5-methylpyridin-2-yl)boronic Acid, is primarily used as an organic chemical synthesis intermediate . It is a key reagent in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The primary target of this compound is the palladium catalyst used in the SM coupling reaction .

Mode of Action

The mode of action of 5-Methylpyridine-2-boronic acid involves its interaction with the palladium catalyst in the SM coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron group (from 5-Methylpyridine-2-boronic acid) is transferred from boron to palladium .

Biochemical Pathways

The primary biochemical pathway affected by 5-Methylpyridine-2-boronic acid is the SM coupling reaction . This reaction allows for the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .

Result of Action

The result of the action of 5-Methylpyridine-2-boronic acid in the SM coupling reaction is the formation of a new carbon–carbon bond . This enables the synthesis of a wide range of organic compounds . The specific molecular and cellular effects would depend on the nature of the compounds synthesized using this reagent.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

The Suzuki–Miyaura coupling reaction, which uses organoboron reagents like 5-Methylpyridine-2-boronic acid, is a promising area of research . The development of new borane reagents and the expansion of boron chemistry are potential future directions .

properties

IUPAC Name

(5-methylpyridin-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO2/c1-5-2-3-6(7(9)10)8-4-5/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRIXWWGBDNWCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC=C(C=C1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376412
Record name 5-Methylpyridine-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylpyridine-2-boronic acid

CAS RN

372963-49-0
Record name 5-Methylpyridine-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methylpyridine-2-boronic acid
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